6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1393558-71-8
VCID: VC11590070
InChI: InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(6(13)14)11-5(12)2-3/h1-2H,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol

6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

CAS No.: 1393558-71-8

Cat. No.: VC11590070

Molecular Formula: C7H4F3NO3

Molecular Weight: 207.11 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid - 1393558-71-8

Specification

CAS No. 1393558-71-8
Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
IUPAC Name 6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(6(13)14)11-5(12)2-3/h1-2H,(H,11,12)(H,13,14)
Standard InChI Key CBLNTLHIERBSTB-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(NC1=O)C(=O)O)C(F)(F)F

Introduction

6-Hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound containing a pyridine ring substituted with hydroxyl, trifluoromethyl, and carboxylic acid functional groups. Its molecular formula is C7H4F3NO3C_7H_4F_3NO_3, and it belongs to the class of fluorinated heterocyclic carboxylic acids. Fluorinated compounds like this are often studied for their unique chemical properties and potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis

The synthesis of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves:

  • Functional Group Introduction: Fluorination (introduction of -CF₃) is often achieved using reagents like trifluoromethyl iodide or trifluoroacetic acid derivatives.

  • Pyridine Ring Functionalization: Hydroxylation at position 6 may involve electrophilic substitution reactions.

  • Carboxylation: The -COOH group can be introduced via carbon dioxide fixation or oxidative cleavage of precursors.

Detailed reaction conditions depend on starting materials and desired yields.

Pharmaceutical Research

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a potential scaffold for drug discovery.

  • Hydroxyl and carboxylic acid groups allow for hydrogen bonding, which can improve binding affinity to biological targets.

Agrochemical Development

  • Fluorinated heterocycles are widely used in herbicides and fungicides due to their bioactivity and environmental persistence.

Materials Science

  • Fluorinated compounds are valued for their thermal stability and low surface energy, making them suitable for coatings or advanced polymers.

Analytical Characterization

To confirm the identity and purity of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, the following techniques are commonly used:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Identifies hydrogen environments.

    • 13C^13C-NMR: Confirms carbon framework.

    • 19F^19F-NMR: Detects fluorine atoms from the trifluoromethyl group.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups via characteristic absorption bands (e.g., O-H stretching for hydroxyl, C=O stretching for carboxylic acid).

  • X-Ray Crystallography:

    • Provides detailed structural information if crystalline samples are available.

Safety and Handling

Fluorinated organic acids can be corrosive and should be handled with care:

  • Use appropriate personal protective equipment (PPE), including gloves and goggles.

  • Work in a well-ventilated area or fume hood to avoid inhalation of vapors.

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